Dibenzepin

Vue d'ensemble

Description

Dibenzepin is a tricyclic antidepressant primarily used in the treatment of major depressive disorder. It is known for its efficacy in alleviating symptoms of depression with fewer side effects compared to other tricyclic antidepressants. This compound is marketed under various trade names, including Noveril, Anslopax, Deprex, Ecatril, Neodit, and Victoril .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dibenzepin can be synthesized through a multi-step process involving the formation of the dibenzo[b,e][1,4]diazepine core. One common method involves the N-arylation of appropriate indoles followed by acid-catalyzed rearrangement.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced catalytic systems and controlled reaction environments to minimize impurities and maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Dibenzepin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites, which are often studied for their pharmacological properties.

Reduction: Reduction reactions can modify the functional groups on the this compound molecule, potentially altering its pharmacological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenation reactions typically use reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions include various halogenated derivatives and oxidized metabolites, which are studied for their potential therapeutic applications .

Applications De Recherche Scientifique

Pharmacological Properties

Dibenzepin primarily functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) , which enhances the levels of serotonin and norepinephrine in the synaptic cleft. This mechanism is crucial for treating various mood disorders. Additionally, this compound exhibits anticholinergic properties, which can contribute to its side effect profile but may also provide therapeutic benefits in specific conditions.

Clinical Applications

This compound has been evaluated for various clinical applications beyond its primary use as an antidepressant.

Treatment of Depression

This compound has been shown to be effective in treating major depressive disorder (MDD). Clinical trials have demonstrated its efficacy comparable to other TCAs with a favorable side effect profile.

Anxiety Disorders

Research indicates that this compound can significantly reduce anxiety symptoms in patients with generalized anxiety disorder (GAD) and panic disorder. Its anxiolytic properties make it a valuable option for individuals who do not respond well to standard treatments.

Chronic Pain Management

This compound has been explored for its analgesic effects in chronic pain conditions, including neuropathic pain. Its ability to modulate neurotransmitter levels may contribute to pain relief.

Insomnia

Due to its sedative properties, this compound has been investigated as a treatment for insomnia, particularly in patients with co-occurring anxiety or depression.

Case Study 1: this compound in Major Depressive Disorder

A double-blind study involving 120 patients diagnosed with MDD demonstrated that those treated with this compound experienced a significant reduction in depressive symptoms compared to the placebo group. The Hamilton Depression Rating Scale scores decreased markedly after eight weeks of treatment.

Case Study 2: Efficacy in Anxiety Disorders

In a randomized controlled trial involving patients with GAD, participants receiving this compound showed a greater reduction in anxiety scores on the Generalized Anxiety Disorder 7-item (GAD-7) scale compared to those receiving placebo. The results suggest that this compound can be an effective treatment option for anxiety disorders.

Case Study 3: Chronic Pain Management

A cohort study assessed the impact of this compound on patients suffering from diabetic neuropathy. Results indicated that patients reported a significant decrease in pain intensity measured by the Visual Analog Scale (VAS) after six weeks of treatment.

Comparative Data Table

Mécanisme D'action

Dibenzepin acts as a selective norepinephrine reuptake inhibitor, increasing the levels of norepinephrine in the brain and thereby alleviating symptoms of depression. It also exhibits potent antihistamine activity, which contributes to its sedative effects. Unlike many other tricyclic antidepressants, this compound has minimal effects on serotonin and dopamine reuptake, making it unique in its class .

Comparaison Avec Des Composés Similaires

Similar Compounds

Imipramine: Another tricyclic antidepressant with similar efficacy but more side effects.

Clomipramine: Known for its effectiveness in treating obsessive-compulsive disorder but with a higher risk of side effects.

Amitriptyline: Widely used for depression and chronic pain but associated with significant anticholinergic side effects.

Uniqueness of Dibenzepin

This compound stands out due to its selective norepinephrine reuptake inhibition and potent antihistamine activity, which result in fewer side effects compared to other tricyclic antidepressants. Its unique pharmacological profile makes it a valuable option for patients who do not respond well to other antidepressants .

Activité Biologique

Dibenzepin, a tricyclic antidepressant (TCA), has garnered attention for its multifaceted biological activities beyond its primary use in treating major depressive disorder. This article delves into the various aspects of this compound's biological activity, including its mechanisms of action, therapeutic applications, and findings from relevant studies.

This compound is characterized by a unique dibenzo-epine structure, which contributes to its pharmacological profile. Its primary mechanism involves the inhibition of norepinephrine reuptake , enhancing noradrenergic neurotransmission while exhibiting minimal effects on serotonin and dopamine transporters. This selective action differentiates this compound from other TCAs, potentially leading to a reduced side effect profile compared to its counterparts .

Therapeutic Applications

This compound has been studied extensively for various therapeutic applications:

- Antidepressant Effects : As a TCA, this compound is primarily indicated for the treatment of unipolar depression. Clinical trials have shown that it produces effects comparable to other antidepressants without significant differences in the speed of onset .

- Neuroprotective Properties : Research indicates that this compound may exhibit neuroprotective effects by decreasing oxygen uptake in rat brains and uncoupling mitochondrial oxidative phosphorylation. These findings suggest potential implications for neurodegenerative diseases.

- Antitumor Activity : Some studies have explored this compound derivatives for their anticancer properties. For instance, certain dibenzodiazepine derivatives have demonstrated significant inhibition of tumor invasion in vitro, indicating a potential role in cancer therapy .

- Cardiac Electrophysiological Effects : Investigations into the cardiac effects of this compound have revealed its influence on cellular electrophysiology, although details regarding specific outcomes require further exploration.

Side Effects and Safety Profile

Like other TCAs, this compound is associated with several side effects, including:

- Common Side Effects : Dry mouth, constipation, dizziness, and drowsiness are frequently reported.

- Serious Adverse Effects : Allergic reactions and potential cardiac toxicity at high doses have been noted .

Table 1: Summary of Biological Activities of this compound

Case Study: Efficacy in Depression Treatment

In a double-blind comparative trial involving depressed patients, this compound was administered alongside other antidepressants. The results indicated that while this compound was effective, there were no significant differences in the speed or overall efficacy compared to other treatments. This highlights its viability as an alternative antidepressant option.

Propriétés

IUPAC Name |

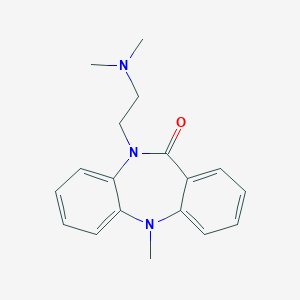

5-[2-(dimethylamino)ethyl]-11-methylbenzo[b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c1-19(2)12-13-21-17-11-7-6-10-16(17)20(3)15-9-5-4-8-14(15)18(21)22/h4-11H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGGEKPRGVJKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N(C3=CC=CC=C31)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022916 | |

| Record name | Dibenzepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4498-32-2 | |

| Record name | Dibenzepin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4498-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzepin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004498322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzepin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13225 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dibenzepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBENZEPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/510SJZ1Y6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of dibenzepin?

A1: this compound primarily exerts its antidepressant effect by inhibiting the reuptake of norepinephrine and serotonin in the synaptic cleft. [, , , ] This leads to increased concentrations of these neurotransmitters in the brain, which is thought to contribute to its therapeutic benefits in depression.

Q2: Does this compound affect other receptors or ion channels in the body?

A2: Yes, research suggests that this compound can interact with other receptors and channels, including:

- Sodium channels: Studies on canine Purkinje fibers indicate that this compound can inhibit fast sodium channels, suggesting a potential Class I antiarrhythmic action. []

- Muscarinic acetylcholine receptors: Tricyclic antidepressants like this compound are known to possess anticholinergic properties, which could explain some of their side effects. []

Q3: How does the electrophysiological effect of this compound differ in the presence of hypoxia?

A3: Research suggests that this compound's inhibition of fast sodium channels is enhanced during hypoxia. This enhanced effect on sodium channels during low oxygen conditions might contribute to its ventricular defibrillation properties observed in animal studies. []

Q4: this compound has been shown to exhibit potential as an antifibrillatory agent. What mechanisms are thought to underlie this effect?

A4: While the exact mechanisms are not fully understood, several hypotheses have been proposed:

- Increased catecholamine availability: this compound may increase the availability of catecholamines like adrenaline during fibrillation. This, coupled with its effect on reducing intercellular resistance (possibly by increasing connexin expression), might improve conduction and disrupt the re-entrant circuits necessary to sustain fibrillation. []

- Sodium and calcium channel blockade: this compound's ability to inhibit both fast sodium channels and L-type calcium channels may contribute to its antiarrhythmic and antifibrillatory actions. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C19H21NO, and its molecular weight is 279.38 g/mol. []

Q6: Is there information available regarding the spectroscopic data of this compound?

A6: While the provided abstracts do not delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) are commonly employed to elucidate the structural features of compounds like this compound. [, , ]

Q7: How stable is this compound under various conditions?

A7: The stability of this compound can be influenced by factors such as temperature, pH, and exposure to light. Formulation strategies may be employed to enhance its stability and shelf life. [, ]

Q8: What is the pharmacokinetic profile of this compound?

A8: this compound is well absorbed after oral administration. It undergoes extensive metabolism in the liver, primarily via N-demethylation, and is excreted in the urine mainly as metabolites. [, ]

Q9: Are there any known drug interactions associated with this compound?

A9: Yes, as a tricyclic antidepressant, this compound can interact with various medications, including:

- Monoamine oxidase inhibitors (MAOIs): Co-administration with MAOIs can lead to a potentially life-threatening serotonin syndrome. [, , ]

- Central nervous system depressants: Concomitant use with alcohol or other CNS depressants can enhance their sedative effects. []

- Anticholinergic drugs: this compound’s anticholinergic properties may be additive with other anticholinergic medications, potentially leading to increased side effects. [, ]

Q10: Does this compound exhibit linear pharmacokinetics?

A10: Research suggests that this compound might not exhibit linear pharmacokinetics. Monitoring plasma concentrations could be valuable to optimize therapy and minimize the risk of adverse effects. []

Q11: What is the clinical efficacy of this compound in treating depression?

A11: Clinical trials have shown that this compound is effective in treating various forms of depression, including endogenous depression. [, , , , , , , , ] Some studies suggest it might be particularly beneficial for depression associated with anxiety and psychosomatic symptoms. [, ]

Q12: Is there a risk of developing tolerance or dependence with this compound?

A14: While this compound is not considered addictive, abrupt discontinuation after prolonged use can lead to withdrawal symptoms. It is crucial to taper the dose gradually under medical supervision. []

Q13: What are the potential consequences of this compound overdose?

A15: Overdose with this compound can be life-threatening. Cardiovascular complications like arrhythmias, hypotension, and pulmonary edema are significant concerns. [, , , ] Seizures and coma are also possible.

Q14: How does the fatal toxicity of this compound compare to other antidepressants?

A16: Studies indicate that older tricyclic antidepressants like this compound might have a higher fatal toxicity index compared to newer antidepressants. []

Q15: Have any specific drug delivery systems been explored for this compound?

A17: While the provided research doesn't detail specific drug delivery systems, various strategies like sustained-release formulations or targeted delivery approaches could potentially optimize this compound's therapeutic profile. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.